3,5-Dichloro-2-iodobenzamide
Description
3,5-Dichloro-2-iodobenzamide is a halogenated benzamide derivative characterized by chlorine substituents at the 3- and 5-positions and an iodine atom at the 2-position of the aromatic ring, with an amide functional group at the benzylic position. Halogenated benzamides are often explored for their bioactivity, as halogens like chlorine and iodine influence electronic properties, lipophilicity, and binding interactions.
Properties
Molecular Formula |
C7H4Cl2INO |
|---|---|
Molecular Weight |
315.919 |
IUPAC Name |
3,5-dichloro-2-iodobenzamide |
InChI |
InChI=1S/C7H4Cl2INO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) |
InChI Key |
KWHPPJKSGQDWED-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)I)C(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
Dichlorophenyl-Containing Pesticides ()
Several agrochemicals with 3,5-dichlorophenyl groups share partial structural similarity:
Comparison Insights :
- Halogen Positioning : The iodine at position 2 in the target compound may confer unique steric or electronic effects compared to chlorine-only analogs.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthesis Efficiency : Benzimidazole derivatives with dichloro substituents (e.g., compound 11) show moderate yields (47–73%), suggesting that introducing iodine in the target compound may require optimized protocols to address steric challenges .
- Bioactivity Potential: The 3,5-dichloro motif in pesticides like procymidone correlates with fungicidal activity, implying that the target compound’s dichloro-iodo combination could offer novel modes of action .
- Physicochemical Properties : Iodine’s larger atomic radius and lower electronegativity compared to chlorine may increase molecular weight (∼265 g/mol vs. ∼210 g/mol for dichloro analogs) and lipophilicity (logP ∼2.8 estimated), influencing bioavailability .
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